1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide is an organic compound that belongs to the class of piperidine derivatives
Preparation Methods
The synthesis of 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide typically involves the reaction of 6-Methylpyrazin-2-amine with piperidine-4-carboxylic acid. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as palladium on carbon. The crude product is then purified using column chromatography to obtain the desired compound .
Chemical Reactions Analysis
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with various functional groups.
Cyclization: The compound can undergo cyclization reactions to form different cyclic derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperidine derivatives .
Scientific Research Applications
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a chemical intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antitumor properties.
Medicine: Research is ongoing to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Industry: It is used in the development of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives, including this compound, are known to interact with various receptors and enzymes, leading to different biological effects. The exact interactions and resulting changes depend on the specific structure of the compound and its target. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds such as:
- 1-(6-Methylpyrazin-2-yl)piperidine-4-carbaldehyde
- 1-(6-Methylpyrazin-2-yl)piperidin-4-ol
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(6-methylpyrazin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-8-6-13-7-10(14-8)15-4-2-9(3-5-15)11(12)16/h6-7,9H,2-5H2,1H3,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIFDZIZRYTZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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